![molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3](/img/structure/B1455516.png)
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired pyridopyrazine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit antimicrobial properties. Studies have shown that 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways, positioning it as a promising agent in cancer therapy .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can offer neuroprotective effects. Investigations into the neuroprotective mechanisms of this compound are ongoing, particularly concerning neurodegenerative diseases .
Agrochemical Applications
The compound's structural characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop more effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact.
Materials Science
In materials science, this compound may find applications in the development of new polymers or composite materials due to its unique chemical structure. Its properties could enhance the mechanical strength or thermal stability of materials used in various industrial applications.
Antimicrobial Studies
A study conducted by Zhang et al. (2021) investigated the antimicrobial efficacy of several pyrido[2,3-b]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Anticancer Research
A recent publication by Lee et al. (2023) explored the potential of various dihydropyrido compounds in cancer treatment. The study highlighted that this compound exhibited cytotoxic effects on human breast cancer cell lines through the activation of apoptosis-related pathways .
Mechanism of Action
The mechanism by which 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring structure.
1H-pyrrolo[2,3-b]pyridine: Known for its biological activities and potential as a therapeutic agent.
Uniqueness
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[2,3-b]pyrazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- CAS Number : 1314968-98-3
- Solubility : Highly soluble in various solvents, indicating good bioavailability potential.
Anticancer Activity
Research indicates that compounds within the pyrido[2,3-b]pyrazine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving tubulin binding and disruption of microtubule dynamics.
- Case Study : A study on similar pyrazine derivatives demonstrated significant activity against P388 leukemia in mice. The structural modifications at positions 2 and 3 were noted to influence the degree of activity significantly. Compounds with amino groups at specific positions showed enhanced efficacy compared to their oxazine counterparts .
Compound | Activity | IC50 (μM) |
---|---|---|
Compound A | P388 Leukemia | 5.0 |
Compound B | MCF-7 Breast Cancer | 9.1 |
Compound C | A549 Lung Cancer | 7.5 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives have shown promising results against various bacterial strains.
- Case Study : In a recent study evaluating novel thiazolopyridine derivatives (related structures), compounds demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Bacterial Strain | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.25 |
Staphylococcus aureus | 0.30 |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Positioning of Substituents : The presence of methyl groups and nitrogen atoms in specific orientations enhances interaction with biological targets.
- Hydrogen Bonding : The ability to form hydrogen bonds is crucial for binding to receptors or enzymes involved in disease pathways.
Properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPIYCJJPAFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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